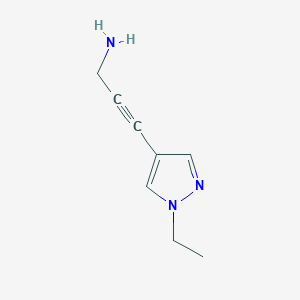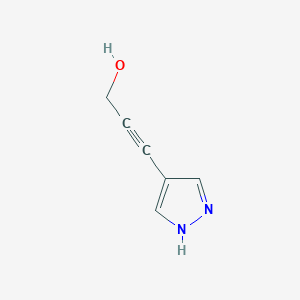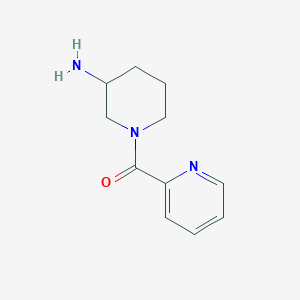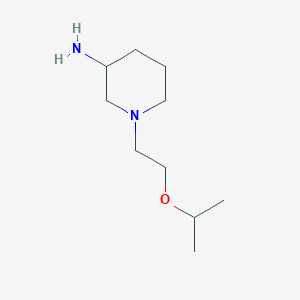
1-(2-Isopropoxyethyl)-piperidin-3-ylamine
Übersicht
Beschreibung
“1-(2-Isopropoxyethyl)-2-thioxo-2,3-dihydro-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one” is a compound with a molecular weight of 253.32 . It’s a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of a compound can be determined by its InChI Code. For “1-(2-Isopropoxyethyl)-2-thioxo-2,3-dihydro-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one”, the InChI Code is 1S/C11H15N3O2S/c1-7(2)16-6-5-14-8-3-4-12-9(8)10(15)13-11(14)17/h3-4,7,12H,5-6H2,1-2H3,(H,13,15,17) .
Physical and Chemical Properties Analysis
It’s a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Wissenschaftliche Forschungsanwendungen
Synthesis Methods and Chemical Properties :
- A study by Smaliy et al. (2011) discusses a novel method for synthesizing diamines like 3-(Pyrrolidin-1-yl)piperidine, which is structurally related to 1-(2-Isopropoxyethyl)-piperidin-3-ylamine. This method is significant for producing large quantities of compounds with importance in medicinal chemistry (Smaliy et al., 2011).
Chemical Structure and Biological Activity :
- Nájera and Yus (2000) provide an overview of various natural products with polyene amide structures, including compounds structurally similar to this compound. These compounds, found in various plant families, are used as insecticides and show significant antibiotic, antifungal, and antibacterial properties (Nájera & Yus, 2000).
Pharmacological Evaluation :
- The study by Kumar et al. (2017) explores the synthesis and pharmacological evaluation of novel derivatives of piperazine compounds. Though not directly examining this compound, this research provides insights into the broader therapeutic potential of piperidine derivatives, including potential antidepressant and antianxiety properties (Kumar et al., 2017).
Phytochemical Potentiation :
- In a study by Khan et al. (2006), piperine, a piperidine derivative, was found to enhance the effectiveness of antibiotics against Staphylococcus aureus, including methicillin-resistant strains. This highlights the potential of piperidine derivatives in enhancing drug efficacy (Khan et al., 2006).
Chemical Reactions and Transformations :
- Eisenthal, Katritzky, and Lunt (1967) investigated the reactions of piperidine with the isoxazolinopyridinium cation, leading to various amino adducts. Such chemical transformations are important for understanding the reactivity of compounds related to this compound (Eisenthal et al., 1967).
Synthesis of Piperidin-3-ylmethanamine Derivatives :
- The study by Košak, Brus, and Gobec (2014) presents a straightforward synthesis method for orthogonally protected piperidin-3-ylmethanamine derivatives, important in medicinal chemistry. This research could inform the synthesis of related compounds like this compound (Košak et al., 2014).
Use in Insecticidal Activity :
- Siddiqui, Gulzar, and Begum (2002) isolated new amides from Piper nigrum seeds, including piperidine derivatives, demonstrating significant insecticidal activity. This suggests a potential application for this compound in pest control (Siddiqui et al., 2002).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(2-propan-2-yloxyethyl)piperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-9(2)13-7-6-12-5-3-4-10(11)8-12/h9-10H,3-8,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXMDDWHZVOXLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCN1CCCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



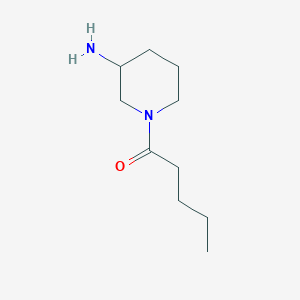
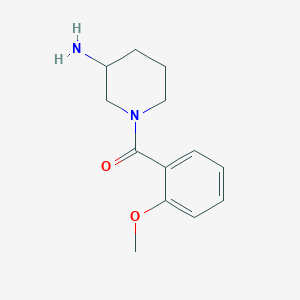
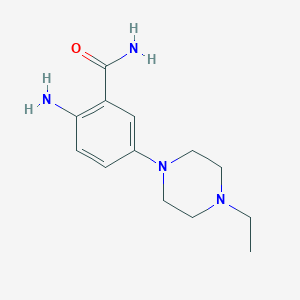
![3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}benzonitrile](/img/structure/B1464368.png)
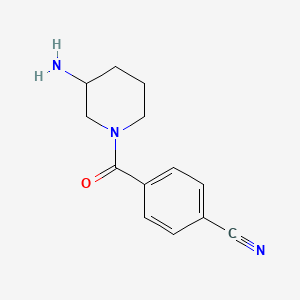
![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-amine](/img/structure/B1464370.png)

![1-[(2,5-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1464373.png)
